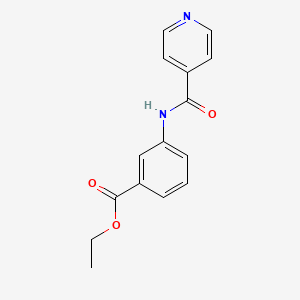

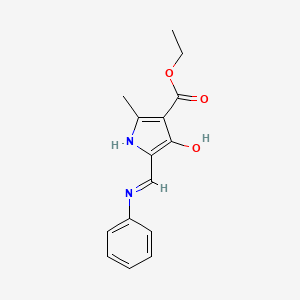

ethyl 3-(isonicotinoylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 3-(isonicotinoylamino)benzoate involves intricate chemical reactions and processes. While the specific synthesis of this compound is not detailed in the available literature, similar compounds have been synthesized using methods like single-crystal X-ray crystallography and reactions involving ethyl acrylate with arenediazonium bromides (Małecka, Grabowski, & Budzisz, 2004; Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004) (Małecka, Grabowski, & Budzisz, 2004) (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

Molecular Structure Analysis

The molecular structure of ethyl 3-(isonicotinoylamino)benzoate and related compounds has been analyzed using techniques like Density Functional Theory (DFT) and X-ray diffraction. These studies help in understanding the spatial arrangement of atoms and the intramolecular interactions within the molecule (Fereyduni, Vessally, Yaaghubi, & Sundaraganesan, 2011) (Fereyduni, Vessally, Yaaghubi, & Sundaraganesan, 2011).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-(isonicotinoylamino)benzoate and its derivatives are complex and can include various transformations. The reactivity of the compound under different conditions is significant for understanding its chemical behavior and potential applications (Hirayama, 1967) (Hirayama, 1967).

Physical Properties Analysis

Physical properties such as crystal structure, melting point, and solubility are crucial for understanding the practical aspects of ethyl 3-(isonicotinoylamino)benzoate. These properties are often determined through experimental studies and provide insights into the stability and handling of the compound (Koca, Gümüş, Kani, & Çırak, 2014) (Koca, Gümüş, Kani, & Çırak, 2014).

Chemical Properties Analysis

The chemical properties of ethyl 3-(isonicotinoylamino)benzoate, such as reactivity, chemical stability, and interactions with other substances, are essential for its application in various fields. These properties can be investigated through spectroscopic methods and chemical analysis (Cucek, 1999) (Cucek, 1999).

科学的研究の応用

Synthesis and Proteinase Inhibition

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized through a Reformatsky reaction, aiming at potential applications as a proteinase inhibitor. This compound's synthesis and evaluation highlight its relevance in developing novel therapeutic agents targeting specific proteinase activities (Angelastro, Bey, Mehdi, & Peet, 1992).

Novel Thrombin-Receptor Antagonist

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was synthesized as a novel thrombin-receptor antagonist. A series of derivatives were synthesized, showing promise in differentiating and proliferating HL-60 cells and exhibiting selective antiproliferatory activities. This research indicates potential therapeutic applications in cancer treatment by targeting specific cellular mechanisms (郭瓊文, 2006).

Antiplatelet Activity

Further research on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives revealed their significant antiplatelet activity, particularly against protease-activated receptor 4 (PAR4). This study not only identifies critical functional groups for anti-PAR4 activity but also provides a foundation for developing novel antiplatelet drug candidates (Chen et al., 2008).

Marine-Derived Fungal Compounds

Exploration of marine-derived fungi yielded new benzoate and phenylacetate derivatives with potential biomedical applications. Specifically, compounds isolated from Engyodontium album showed inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus, highlighting their potential as leads for developing new antimicrobial agents (Wang et al., 2017).

特性

IUPAC Name |

ethyl 3-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-4-3-5-13(10-12)17-14(18)11-6-8-16-9-7-11/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUGIQYFHNNYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(pyridin-4-ylcarbonyl)amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)